(R)-Methyl 5-oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate
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Overview
Description
®-Methyl 5-oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a carboxylate ester functional group. The presence of chiral centers in the molecule makes it an interesting subject for stereoselective synthesis and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 5-oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of a chiral amine with a keto ester under acidic or basic conditions to form the pyrrolidine ring. The reaction conditions often include the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of chiral catalysts or chiral auxiliaries is crucial to achieve high enantioselectivity. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as crystallization or chromatography are employed to obtain the pure enantiomer .
Chemical Reactions Analysis
Types of Reactions
®-Methyl 5-oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or keto positions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild to moderate conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted pyrrolidine derivatives, depending on the specific reaction and conditions employed .
Scientific Research Applications
®-Methyl 5-oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of ®-Methyl 5-oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids .
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 5-oxo-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate: The enantiomer of the compound with opposite stereochemistry.
N-substituted pyrrolidines: Compounds with different substituents on the nitrogen atom of the pyrrolidine ring.
Spirocyclic oxindoles: Compounds with a spirocyclic structure that share similar stereochemical features.
Uniqueness
®-Methyl 5-oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate is unique due to its specific chiral centers and the presence of both a keto and ester functional group.
Properties
IUPAC Name |
methyl (3R)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10(11-6-4-3-5-7-11)15-9-12(8-13(15)16)14(17)18-2/h3-7,10,12H,8-9H2,1-2H3/t10-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENQIPNJLDAXAT-CMPLNLGQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(CC2=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2C[C@@H](CC2=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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